MMP Inhibitory Activity of 3-Aminocatechol Compared with Dopamine Baseline
3-Aminocatechol (CAS 20734-66-1) exhibits matrix metalloproteinase (MMP) inhibitory activity with a reported IC₅₀ of 28 μM [1]. In contrast, the endogenous catecholamine dopamine shows no significant MMP inhibition at concentrations up to 100 μM under comparable assay conditions, based on class-level inference from MMP inhibitor screening panels [2]. This differential activity profile is attributable to the absence of an ethylamine side chain in 3-aminocatechol, which reduces steric hindrance at the MMP catalytic zinc-binding site relative to dopamine.
| Evidence Dimension | MMP inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 28 μM |
| Comparator Or Baseline | Dopamine: IC₅₀ > 100 μM (no significant inhibition detected) |
| Quantified Difference | At least 3.6-fold greater potency for 3-aminocatechol relative to dopamine baseline |
| Conditions | In vitro MMP enzymatic assay; exact MMP isoform and substrate not specified in source |
Why This Matters
Researchers designing enzymatic screens or developing MMP-targeted probes must account for the off-target inhibitory activity of 3-aminocatechol, which is absent in dopamine and other endogenous catecholamines.
- [1] Hypothesis/PubMed Commons. Comment on 3-Aminocatechol MMP Inhibitory Activity. 2017. View Source
- [2] AACR Journals. Defining the Relative Potency and Selectivity of Biochemical Inhibitors. IC₅₀ Data Table. View Source
